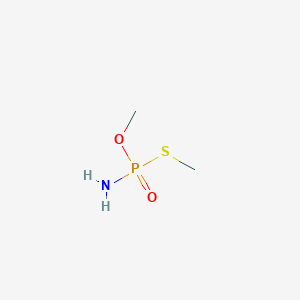
4-((4H-1,2,4-三唑-4-基)甲基)苯甲腈
描述
Synthesis Analysis
The synthesis of 4-((4H-1,2,4-Triazol-4-yl)methyl)benzonitrile and related triazole derivatives has been a focal point of research due to their broad range of biological activities. Novel methods for synthesizing 1H-1,2,4-triazole derivatives highlight the significance of triazoles in drug development and the need for efficient, sustainable synthesis methods considering green chemistry principles (Ferreira et al., 2013).
Molecular Structure Analysis
Triazoles, including 4-((4H-1,2,4-Triazol-4-yl)methyl)benzonitrile, are known for their versatile molecular structure, which allows for a wide range of chemical modifications. This adaptability is crucial for the development of compounds with targeted properties, as seen in the extensive study of triazole-based compounds for various applications, from pharmaceuticals to materials science (Cascioferro et al., 2017).
Chemical Reactions and Properties
The chemical reactivity of 4-((4H-1,2,4-Triazol-4-yl)methyl)benzonitrile derivatives is influenced by the triazole core, which participates in a variety of chemical reactions. These reactions include coupling and substitution reactions that are pivotal in the synthesis of more complex molecules. The triazole ring's ability to act as a ligand in coordination chemistry further expands its application in creating novel materials and catalysts (Rossi et al., 2014).
Physical Properties Analysis
The physical properties of triazole derivatives, such as solubility and thermal stability, are critical for their practical application. These properties are determined by the molecular structure of the triazole and its substituents, influencing their behavior in different environments and their applicability in various fields, including pharmacology and materials science (Kassanova et al., 2022).
科学研究应用
Optoelectronics
- A series of new symmetrical s-tetrazine derivatives, coupled via a 1,4-phenylene linkage with a 4H-1,2,4-triazole ring, were obtained .
- The combination of these two rings in an extensively coupled system has significant potential applications, mainly in optoelectronics .
- The methodology used turned out to be useful regardless of the type of five-membered ring or the nature of the individual substituents .
- All the synthesized highly-conjugated triazoles exhibited luminescence; in particular, one derivative showed strong fluorescence emission and a high quantum yield close to 1 .
Anticancer Agents
- Nineteen novel 1,2,4-triazole derivatives were synthesized .
- The structures of these derivatives were confirmed by spectroscopic techniques .
- The cytotoxic activities of the synthesized compounds were evaluated against three human cancer cell lines including MCF-7, Hela and A549 using MTT assay .
- Compounds showed a promising cytotoxic activity lower than 12 μM against Hela cell line .
- Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .
Coordination Polymers
- Four Co (ii) coordination polymers based on 4,4′- (1 H -1,2,4-triazol-1-yl)methylenebis (benzoic acid) were synthesized .
- These polymers have potential applications in magnetic properties, dye adsorption and photocatalytic properties .
Luminescent Sensitive Detection
- Three new coordination polymers based on bis (4- (4H-1,2,4-triazol-4-yl)phenyl)methane have been synthesized .
- These polymers have been used for multiresponsive luminescent sensitive detection for antibiotics and pesticides .
- The polymers exhibit high sensibility and low detection limit in the recognition of antibiotics (NZF, NFT and FZD) and pesticide (DCN) identification .
- One of the polymers demonstrates good anti-tumor activity toward the tested glioma cells .
Antiviral Agents
- 4H-1,2,4-triazoles are often described in terms of their biological activity, such as the possession of antiviral properties .
- Some of these compounds are currently used in commercially available products .
Antibacterial Agents
- Synthesis of 1,2,4-triazoles fused to another heterocyclic ring has attracted widespread attention due to their diverse applications .
- These compounds have been used as antibacterial agents, antidepressants, antiviral agents, antitumorial agents, and anti-inflammatory agents .
Dye Adsorption
- Four Co (ii) coordination polymers based on 4,4′-(1H-1,2,4-triazol-1-yl)methylenebis (benzoic acid) were synthesized .
- One of these complexes can selectively adsorb sulfate-containing dyes by Lewis acid–base interactions .
Photocatalytic Capability
- The four Co (ii) coordination polymers mentioned above all exhibit excellent photocatalytic capability in the degradation of MB/MV .
Antidepressant Agents
Antimigraine Agents
Antifungal Agents
Psychotropic Properties
未来方向
Research indicates that 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules . This suggests potential future directions for the development of “4-((4H-1,2,4-Triazol-4-yl)methyl)benzonitrile” and related compounds.
属性
IUPAC Name |
4-(1,2,4-triazol-4-ylmethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c11-5-9-1-3-10(4-2-9)6-14-7-12-13-8-14/h1-4,7-8H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSZNBYWPPFADT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NN=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80567202 | |
| Record name | 4-[(4H-1,2,4-Triazol-4-yl)methyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80567202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4H-1,2,4-Triazol-4-yl)methyl)benzonitrile | |
CAS RN |
112809-27-5 | |
| Record name | 4-[(4H-1,2,4-Triazol-4-yl)methyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80567202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,6-Dichloro-4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B33284.png)
![[(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentyl] 4-methylbenzenesulfonate](/img/structure/B33285.png)
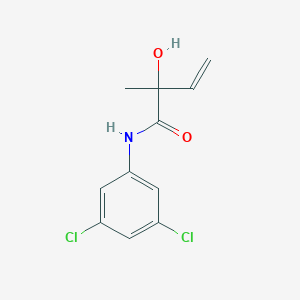


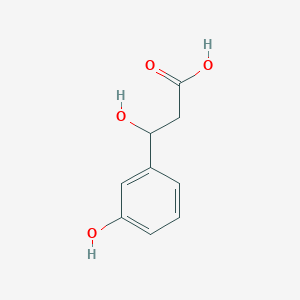
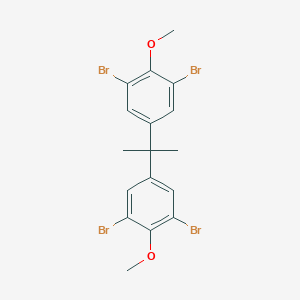
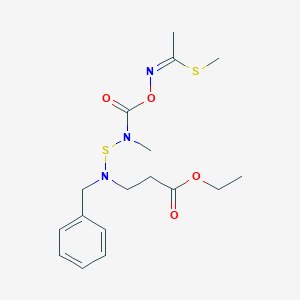
![Hexahydrocyclopenta[c]pyrrol-2(1H)-amine](/img/structure/B33302.png)


